molecular formula C18H20O3 B13955851 (1,1'-Biphenyl)-3-acetic acid, 5-butoxy- CAS No. 61888-57-1

(1,1'-Biphenyl)-3-acetic acid, 5-butoxy-

Cat. No.: B13955851
CAS No.: 61888-57-1
M. Wt: 284.3 g/mol
InChI Key: HEVHNLNOWXISNH-UHFFFAOYSA-N
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Description

(1,1’-Biphenyl)-3-acetic acid, 5-butoxy- is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of a biphenyl core with an acetic acid group at the 3-position and a butoxy group at the 5-position. Biphenyl derivatives are known for their diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1,1’-Biphenyl)-3-acetic acid, 5-butoxy- typically involves the following steps:

Industrial Production Methods

Industrial production of (1,1’-Biphenyl)-3-acetic acid, 5-butoxy- follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, and the processes are often automated to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

(1,1’-Biphenyl)-3-acetic acid, 5-butoxy- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or carboxylic acids.

    Reduction: Reduction reactions can convert the acetic acid group to an alcohol or aldehyde.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the butoxy group can be replaced with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common nucleophiles include alkoxides and amines.

Major Products

    Oxidation: Quinones, carboxylic acids.

    Reduction: Alcohols, aldehydes.

    Substitution: Various substituted biphenyl derivatives.

Scientific Research Applications

(1,1’-Biphenyl)-3-acetic acid, 5-butoxy- has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Used in the production of advanced materials, such as liquid crystals and polymers.

Mechanism of Action

The mechanism of action of (1,1’-Biphenyl)-3-acetic acid, 5-butoxy- involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes and receptors involved in inflammatory and microbial pathways.

    Pathways Involved: The compound may modulate signaling pathways related to inflammation and microbial growth.

Comparison with Similar Compounds

Similar Compounds

    (1,1’-Biphenyl)-3-acetic acid: Lacks the butoxy group, which may affect its solubility and reactivity.

    (1,1’-Biphenyl)-4-acetic acid, 5-butoxy-: Similar structure but with the acetic acid group at the 4-position, which may influence its chemical properties.

Properties

CAS No.

61888-57-1

Molecular Formula

C18H20O3

Molecular Weight

284.3 g/mol

IUPAC Name

2-(3-butoxy-5-phenylphenyl)acetic acid

InChI

InChI=1S/C18H20O3/c1-2-3-9-21-17-11-14(12-18(19)20)10-16(13-17)15-7-5-4-6-8-15/h4-8,10-11,13H,2-3,9,12H2,1H3,(H,19,20)

InChI Key

HEVHNLNOWXISNH-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC(=CC(=C1)C2=CC=CC=C2)CC(=O)O

Origin of Product

United States

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